molecular formula C20H18N2O3 B14976607 3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

Cat. No.: B14976607
M. Wt: 334.4 g/mol
InChI Key: FUXUNZDMLRRYGJ-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is a complex heterocyclic compound that features a unique fusion of pyridine, chromene, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-pyridinecarboxaldehyde with a suitable chromene derivative under acidic conditions to form an intermediate. This intermediate is then cyclized with an appropriate amine to yield the desired oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-2H-chromene-2-one: A simpler analog with a chromene ring but lacking the oxazine moiety.

    2-(2-Pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a similar oxazine ring but with different substituents.

Uniqueness

3-(2-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-pyridin-2-yl-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C20H18N2O3/c23-20-15-6-2-1-5-13(15)14-8-9-17-16(19(14)25-20)11-22(12-24-17)18-7-3-4-10-21-18/h3-4,7-10H,1-2,5-6,11-12H2

InChI Key

FUXUNZDMLRRYGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CC=CC=N5)OC2=O

Origin of Product

United States

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